REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][CH:3]=1.C([Li])CCC.[C:14]1(=[O:19])[CH2:18][CH2:17][CH2:16][CH2:15]1>O1CCCC1>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([C:14]2([OH:19])[CH2:18][CH2:17][CH2:16][CH2:15]2)=[CH:3][CH:4]=1
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Name
|
|
Quantity
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33 g
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Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)Br
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Name
|
|
Quantity
|
59 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
|
Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
13.6 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=O
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
|
Details
|
The viscous solution was stirred at −78° C. for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
The resulting solution was stirred at −78° C. for 1 h
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Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was then quenched by the addition of 0.5M HCl (200 mL) and ethyl acetate (200 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
|
WASH
|
Details
|
the organics were washed with water (1×100 mL), brine (1×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on SiO2 gel
|
Type
|
WASH
|
Details
|
eluting with 5% ethyl acetate in hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |